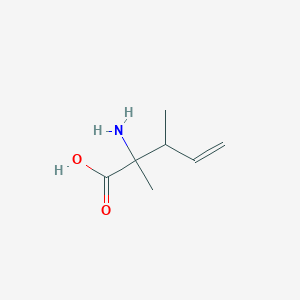
2-Amino-2,3-dimethylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-amino-2,3-dimethyl- is an organic compound with the molecular formula C7H13NO2 This compound is characterized by the presence of a pentenoic acid backbone with an amino group and two methyl groups attached to the second and third carbon atoms, respectively
Métodos De Preparación
The synthesis of 4-Pentenoic acid, 2-amino-2,3-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-pentenoic acid with appropriate amine and methylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
4-Pentenoic acid, 2-amino-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the pentenoic acid backbone allows for addition reactions with halogens, hydrogen, or other electrophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 2-amino-2,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-amino-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The amino group and double bond in the compound allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Pentenoic acid, 2-amino-2,3-dimethyl- can be compared with other similar compounds such as:
2-Pentenoic acid: Differing in the position of the double bond and lacking the amino and methyl groups.
3-Pentenoic acid: Similar to 2-pentenoic acid but with the double bond at a different position.
4-Pentenoic acid: The parent compound without the amino and methyl substitutions.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-amino-2,3-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-5(2)7(3,8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10) |
Clave InChI |
BCHZKCAFJRHGRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C(C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


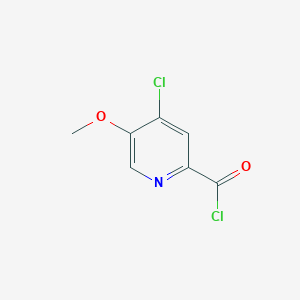


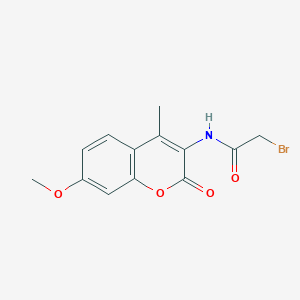
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
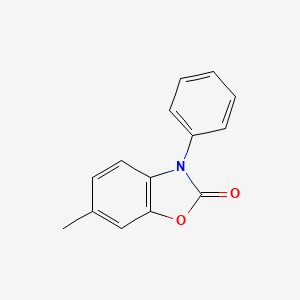
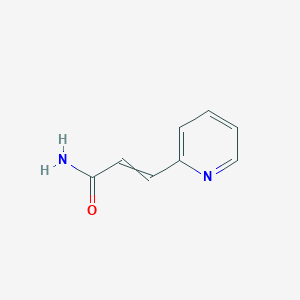


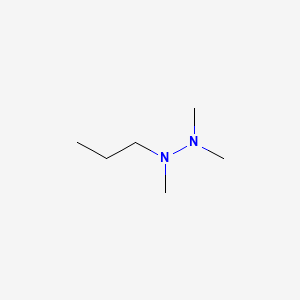
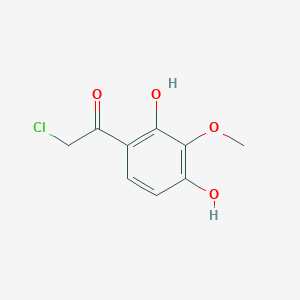
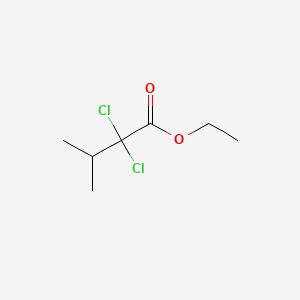
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)

